molecular formula C12H24O2 B049708 (R,R)-(-)-1,2-Cyclododecanediol CAS No. 118101-30-7

(R,R)-(-)-1,2-Cyclododecanediol

Cat. No.: B049708
CAS No.: 118101-30-7
M. Wt: 200.32 g/mol
InChI Key: HAMFVYJFVXTJCJ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-(-)-1,2-Cyclododecanediol is a chiral diol compound with the molecular formula C12H24O2. It is characterized by its two hydroxyl groups attached to a twelve-membered cycloalkane ring. The compound is notable for its enantiomeric purity, which makes it valuable in various stereoselective synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R)-(-)-1,2-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using chiral catalysts. The reduction process typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric excess and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-1,2-Cyclododecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclododecane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Cyclododecanone or cyclododecanoic acid.

    Reduction: Cyclododecane.

    Substitution: Cyclododecyl chloride.

Scientific Research Applications

(R,R)-(-)-1,2-Cyclododecanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (R,R)-(-)-1,2-Cyclododecanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include stereoselective catalysis, where the chiral nature of the compound plays a crucial role in determining the outcome of the reactions.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(+)-1,2-Cyclododecanediol: The enantiomer of (R,R)-(-)-1,2-Cyclododecanediol, which has opposite stereochemistry.

    1,2-Cyclohexanediol: A smaller cyclic diol with similar functional groups but a different ring size.

    1,2-Cyclooctanediol: Another cyclic diol with an eight-membered ring.

Uniqueness

This compound is unique due to its twelve-membered ring structure, which provides distinct steric and electronic properties compared to smaller cyclic diols. Its high enantiomeric purity also makes it particularly valuable in stereoselective synthesis, where the control of stereochemistry is crucial.

Properties

IUPAC Name

(1R,2R)-cyclododecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMFVYJFVXTJCJ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCC[C@H]([C@@H](CCCC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.